(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 204190-67-0
VCID: VC0558491
InChI: InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H53N3O6
Molecular Weight: 346,4*181,3 g/mole

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine

CAS No.: 204190-67-0

Cat. No.: VC0558491

Molecular Formula: C28H53N3O6

Molecular Weight: 346,4*181,3 g/mole

* For research use only. Not for human or veterinary use.

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine - 204190-67-0

Specification

CAS No. 204190-67-0
Molecular Formula C28H53N3O6
Molecular Weight 346,4*181,3 g/mole
IUPAC Name (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1
Standard InChI Key HRLHJTYAMCGERD-RFVHGSKJSA-N
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine comprises two distinct components: a protected D-lysine derivative and dicyclohexylamine. It possesses several key identifiers that facilitate its recognition in chemical databases and literature .

Table 1: Chemical Identifiers

ParameterInformation
CAS Registry Number204190-67-0
IUPAC Name(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Common NameBoc-D-Lys(Boc)-OH DCHA
Alternative NamesN-alpha-N-epsilon-di-t-butyloxycarbonyl-D-lysine dicyclohexylamine; N2,N6-Bis(tert-butoxycarbonyl)-D-lysine dicyclohexylammonium salt
InChIKeyHRLHJTYAMCGERD-RFVHGSKJSA-N
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Structural Characteristics

The compound consists of D-lysine with both alpha and epsilon amino groups protected by tert-butoxycarbonyl (Boc) groups, forming a salt with dicyclohexylamine. The (2R) designation indicates the stereochemistry at the alpha carbon, signifying the D-configuration of the lysine component.

Table 2: Molecular Properties

PropertyValue
Molecular FormulaC28H53N3O6
Molecular Weight527.7 g/mol
Physical AppearanceWhite crystalline powder
Structural Components1. Protected D-lysine with two Boc groups
2. Dicyclohexylamine (DCHA) as counter-ion
Key Functional GroupsCarboxylic acid (salt form), carbamate (Boc) groups, secondary amine (DCHA)

Synthesis Methods

General Synthetic Routes

The synthesis of Boc-D-Lys(Boc)-OH DCHA typically follows established procedures for amino acid protection followed by salt formation . Several approaches exist, each with specific advantages for different research contexts.

Table 3: Synthetic Approaches

MethodKey FeaturesAdvantages
Direct Boc ProtectionSequential protection of amino groups with di-tert-butyl dicarbonateStraightforward procedure
Schiff Base MethodFormation of p-anisaldehyde Schiff base intermediate for selective protectionEnhanced selectivity; Reduced impurity formation
DCHA Salt FormationTreatment of protected lysine with dicyclohexylamineImproved crystallization properties and stability

Detailed Synthesis Protocol

According to patent literature, an optimal synthesis involves the p-anisaldehyde Schiff base intermediate, which enables selective protection of amino groups . The procedure follows these steps:

  • Formation of a p-anisaldehyde lysine Schiff base

  • Protection of the N-alpha amino moiety with a Boc group

  • Hydrolysis of the Schiff base intermediate under acidic conditions

  • Protection of the N-epsilon amino moiety with a Boc group

  • Formation of the DCHA salt for stabilization and purification

This approach allows for minimal formation of impurities and efficient isolation of the product. The reaction parameters typically include:

Table 4: Reaction Conditions

StepReagentsConditionsKey Considerations
N-alpha ProtectionDi-tert-butyl dicarbonate, NaOHTHF, 0-5°CUse 0.85-0.95 molar equivalents of protecting reagent
N-epsilon ProtectionDi-tert-butyl dicarbonate, BaseOrganic solventSelective protection of epsilon amino group
DCHA Salt FormationDicyclohexylamineInert atmosphere, coolingImproved crystallinity and stability

The patent literature notes that "the high selectivity of steps during the process allows for robust, large scale synthesis of any mono- or di-protected lysine derivative" .

Physical and Chemical Properties

Physicochemical Characteristics

The compound exhibits specific physicochemical properties that determine its handling, storage, and application in research settings .

Table 5: Physicochemical Properties

PropertyDescription
SolubilitySoluble in DMSO (100 mg/mL, requires ultrasonication); Soluble in common organic solvents
StabilityStable under normal laboratory conditions; Should be stored at low temperatures
Recommended Storage-20°C to -80°C for extended preservation
AppearanceWhite crystalline powder
Acid-Base PropertiesSalt form with the carboxylic acid group neutralized by DCHA

Applications in Research

Role in Peptide Synthesis

The primary application of Boc-D-Lys(Boc)-OH DCHA is in peptide synthesis, where it serves as a building block for introducing D-lysine residues into peptide sequences. The dual protection strategy allows for controlled incorporation of lysine into complex peptides.

Table 6: Applications in Peptide Chemistry

ApplicationDescriptionAdvantage of Using Boc-D-Lys(Boc)-OH DCHA
Solid-Phase Peptide SynthesisBuilding peptide chains on solid supportOrthogonal protection; D-configuration provides resistance to enzymatic degradation
Bioactive Peptide DevelopmentCreation of peptides with enhanced biological stabilityD-amino acids increase resistance to proteolytic degradation
Peptide-Based BiomaterialsDevelopment of structured peptide materialsControlled reactivity through selective deprotection
Peptidomimetic CompoundsCreation of peptide-like therapeutic agentsPrecise control over functional group reactivity

Specialized Research Applications

Beyond standard peptide synthesis, more specialized applications include:

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance based on available data .

Table 7: Stock Solution Preparation Guide

Desired ConcentrationAmount of CompoundVolume of DMSO
1 mM1 mg2.8867 mL
5 mM1 mg0.5773 mL
10 mM1 mg0.2887 mL
100 mg/mL (~189 mM)100 mg1.0 mL

For optimal dissolution, especially at higher concentrations, ultrasonic treatment may be necessary. Once prepared, stock solutions should be stored in separate packages to avoid product degradation from repeated freezing and thawing .

Toxicological Considerations

Dicyclohexylamine Component Properties

While specific toxicological data on the complete Boc-D-Lys(Boc)-OH DCHA compound is limited, information exists on the dicyclohexylamine (DCHA) component, which forms part of the salt .

Table 8: Toxicological Data for Dicyclohexylamine

ParameterValue/ObservationTest Method
NOEL (Repeat Dose Toxicity)40 mg/kg/dayOECD Preliminary Reproduction Toxicity Screening Test (oral, rat)
NOEL (Reproductive Toxicity, Males)80 mg/kg/dayOECD Preliminary Reproduction Toxicity Screening Test (oral, rat)
NOEL (Reproductive Toxicity, Females)40 mg/kg/dayOECD Preliminary Reproduction Toxicity Screening Test (oral, rat)
Effects at High Dose (80 mg/kg)Mortality (2 dams); Suppressed body weight gain; Low food consumption; Abnormal nursing behavior; Reduced viability index and pup body weightOECD Preliminary Reproduction Toxicity Screening Test (oral, rat)

The toxicity data indicates that "no effects of administration of dicyclohexylamine were noted in the groups treated with 40 mg/kg or less" .

Practical Laboratory Applications

Conversion to Free Acid Form

For some applications, it may be necessary to convert the DCHA salt to the free acid form. A standard procedure involves acid-base extraction :

  • Suspend the DCHA salt in ethyl acetate

  • Add ice-cold 10% phosphoric acid until pH 3 is reached

  • Shake until all solid dissolves

  • Separate the organic layer

  • Wash with water

  • Dry and evaporate to obtain the free acid

Use in Amino Acid Coupling Reactions

When employed in peptide synthesis, Boc-D-Lys(Boc)-OH DCHA participates in coupling reactions to form amide bonds. The carboxyl group of the protected lysine reacts with the amino group of another amino acid or peptide, typically facilitated by coupling reagents such as carbodiimides or phosphonium/uronium salts.

Comparison with Related Compounds

Boc-D-Lys(Boc)-OH DCHA belongs to a family of protected amino acid derivatives used in peptide synthesis. Understanding its relationship to similar compounds provides context for its specific applications .

Table 9: Comparison with Related Compounds

CompoundKey DifferencesAdvantages
Boc-L-Lys(Boc)-OH DCHAL-stereochemistry (vs. D)More common in natural peptides
Fmoc-D-Lys(Boc)-OHFmoc instead of Boc at N-alphaMilder deprotection conditions (base vs. acid)
Boc-D-Lys(Mtt)-OH DCHAMtt instead of Boc at N-epsilonUltra-mild deprotection of Mtt group possible
Boc-D-Lys(Fmoc)-OHFmoc instead of Boc at N-epsilonSelective deprotection of epsilon amino group
N6-Boc-N2-Cbz-DL-lysineCbz instead of Boc at N-alpha; Racemic mixtureDifferent orthogonality profile

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